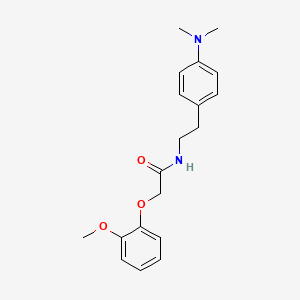

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(4-(Dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted phenethyl group and a 2-methoxyphenoxy acetamide backbone.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-21(2)16-10-8-15(9-11-16)12-13-20-19(22)14-24-18-7-5-4-6-17(18)23-3/h4-11H,12-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOGITFQOCHQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-(dimethylamino)phenethylamine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests that it may act as a modulator of neurotransmitter systems.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may enhance the expression of calbindin D28K, a calcium-binding protein that protects neurons from ischemic damage and neurodegeneration associated with conditions such as Alzheimer's disease and Parkinson's disease .

NMDA Receptor Modulation

The compound is being studied for its role as a positive allosteric modulator of NMDA receptors, which are critical in synaptic plasticity and memory function. Enhancing NMDA receptor activity could provide therapeutic benefits in conditions like depression and schizophrenia .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential in various therapeutic areas:

| Therapeutic Area | Potential Application | Mechanism |

|---|---|---|

| Neurological Disorders | Treatment for depression, Parkinson's disease | NMDA receptor modulation |

| Neuroprotection | Alleviation of ischemic damage | Induction of calbindin D28K |

| Anticancer Activity | Inhibition of tumor growth | Targeting specific cellular pathways |

Neuroprotective Studies

In a study examining the effects of similar compounds on neuronal survival post-ischemia, it was found that administration led to significant improvements in cell viability and reduced apoptosis markers . This suggests that this compound could be beneficial in acute neurological injuries.

Clinical Trials

Clinical trials investigating NMDA receptor modulators have reported promising results in patients with treatment-resistant depression . The modulation of NMDA receptors by compounds like this compound may enhance the efficacy of existing antidepressant therapies.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxyphenoxy moiety may contribute to the compound’s binding affinity and specificity. The overall effect of the compound is determined by its ability to influence cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Structural and Functional Analysis

- Sulfonamide and Piperazine Moieties: Compounds like 2-(2-methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide () and N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide () demonstrate that sulfonamide or piperazine groups enhance solubility and receptor selectivity, though they may increase molecular weight and synthetic complexity . Methoxy Position: The 2-methoxyphenoxy group in the target compound vs.

Physicochemical Properties

- Melting Points : Thiadiazole-containing analogs (5k, 5m) exhibit melting points between 135–136°C, suggesting moderate crystallinity. The target compound, lacking a rigid heterocycle, may have a lower melting point, enhancing solubility .

- Yield : The benzylthio-substituted 5m (85% yield) outperforms methylthio- or ethylthio-substituted analogs, indicating that bulkier substituents may favor reaction efficiency in thiadiazole syntheses .

Pharmacological Implications

- Anti-Inflammatory and Analgesic Potential: highlights substituted phenoxy acetamides with marked anti-inflammatory and analgesic activities, suggesting that the target compound’s 2-methoxyphenoxy group could similarly modulate cyclooxygenase (COX) or NLRP3 inflammasome pathways .

- BBB Penetration: The dimethylamino group in the target compound, as seen in ’s N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide, may facilitate BBB crossing, a critical feature for CNS-targeted therapies .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a phenethylamine backbone with a dimethylamino group and a methoxyphenoxy substituent. This structural configuration is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound may act as a modulator of neurotransmitter systems , particularly through interactions with the serotonin and dopamine receptors . Such interactions are vital for its potential therapeutic effects in conditions like schizophrenia and depression.

Table 1: Structure-Activity Relationship (SAR)

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| This compound | Structure | Modulates serotonin receptors | |

| Related Phenethylamines | Varies | Variable CNS activity |

Biological Activity

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter release, particularly affecting serotonin levels, which are crucial in mood regulation. Studies suggest that it may enhance serotonergic transmission, potentially alleviating symptoms of anxiety and depression.

- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound exhibit antibacterial activity against various pathogens. For instance, related compounds have demonstrated effectiveness against Xanthomonas oryzae, suggesting potential applications in agricultural biopesticides .

- Cholinesterase Inhibition : Some analogs of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown. This activity may contribute to cognitive enhancement, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Clinical Observations : A notable case involved a patient treated with a related phenethylamine derivative who exhibited significant improvement in depressive symptoms after administration. This suggests that compounds within this class may have therapeutic potential in mood disorders .

- Toxicological Assessments : Toxicity profiles indicate that while some derivatives show promising biological activity, they must be carefully evaluated for safety. A study highlighted the importance of understanding metabolic pathways to predict adverse effects effectively .

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs to optimize their pharmacological profiles. For example:

- In vitro studies revealed that certain modifications to the methoxy and dimethylamino groups significantly enhance biological activity while reducing toxicity .

- In vivo models have demonstrated that these compounds can effectively cross the blood-brain barrier, indicating their potential utility in CNS-targeted therapies.

Q & A

Q. What are the common synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions starting with substituted phenols or aniline derivatives. For example:

- Step 1 : Reacting 2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide intermediate.

- Step 2 : Introducing the dimethylamino phenethyl moiety via nucleophilic substitution or condensation. This may require activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

- Purification : Column chromatography or recrystallization is used, with reaction progress monitored via TLC (thin-layer chromatography) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and acetamide carbonyl (~δ 170 ppm in ¹³C NMR) are key markers .

- Infrared Spectroscopy (IR) : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using:

- TLC : Spot resolution under UV light or iodine staining.

- Elemental Analysis : Confirmation of C, H, N percentages within ±0.3% of theoretical values .

- HPLC : Reverse-phase chromatography with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the dimethylamino phenethyl group?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency in amide bond formation .

- Temperature Control : Reactions at 0–5°C minimize side products, while gradual warming to room temperature ensures completion .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculations using B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and electrostatic potential surfaces, aiding in understanding charge distribution and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water, ethanol) assess conformational stability under physiological conditions .

Q. How can structural ambiguities in NMR spectra be resolved?

- 2D NMR Techniques : COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) map proton-proton and proton-carbon connectivity, respectively. For example, distinguishing overlapping aromatic protons in the 2-methoxyphenoxy moiety .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks, as demonstrated in related acetamide derivatives .

Q. What strategies reconcile contradictory bioactivity data across studies?

- Assay Standardization : Use of positive controls (e.g., staurosporine for kinase inhibition) and consistent cell lines (e.g., HEK293 for in vitro toxicity).

- Purity Reassessment : Impurities (e.g., unreacted starting materials) may skew results; re-evaluate via HPLC-MS .

- Dose-Response Curves : EC₅₀/IC₅₀ values should be calculated across multiple concentrations to confirm potency trends .

Q. How is the compound’s potential as a kinase inhibitor evaluated?

- Enzyme Assays : Measure IC₅₀ values against Aurora kinases using fluorescence-based ADP-Glo™ assays. For example, reports IC₅₀ = 0.042 µM for Aurora-A .

- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with kinase inhibition .

Q. What in vitro models assess metabolic stability and toxicity?

- Hepatocyte Incubations : Monitor hepatic clearance using primary human hepatocytes and LC-MS/MS to quantify parent compound degradation .

- Cytotoxicity Screening : Use immortalized cell lines (e.g., HepG2) and measure LDH release or caspase-3 activation .

Methodological Considerations

- Synthetic Challenges : Steric hindrance from the dimethylamino group may require prolonged reaction times or microwave-assisted synthesis .

- Data Reproducibility : Batch-to-batch variability can arise from moisture-sensitive intermediates; strict anhydrous conditions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.